1,6-Heptadiene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.58e-04 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

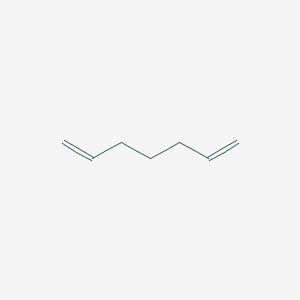

2D Structure

3D Structure

特性

IUPAC Name |

hepta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAWFZNTIFJMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-97-4 | |

| Record name | 1,6-Heptadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062828 | |

| Record name | 1,6-Heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-53-9 | |

| Record name | 1,6-Heptadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Heptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Heptadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Heptadiene: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiene, a non-conjugated diene, is a versatile and highly reactive organic compound that serves as a valuable building block in a multitude of chemical transformations. Its unique structural feature, possessing two terminal double bonds separated by a flexible three-carbon tether, allows for a diverse range of intramolecular and intermolecular reactions. This technical guide provides a comprehensive overview of the fundamental properties and key reactivity of this compound, with a focus on its applications in organic synthesis and its relevance to the field of drug development.

Fundamental Properties of this compound

This compound is a colorless liquid with a characteristic odor.[1] Its physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Chemical Formula | C₇H₁₂ | [2][3] |

| Molecular Weight | 96.17 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][3] |

| Density | 0.714 g/mL at 25 °C | [4] |

| Boiling Point | 89-90 °C | [4] |

| Melting Point | -129 °C | [4] |

| Refractive Index (n20/D) | 1.414 | [4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

| CAS Number | 3070-53-9 | [2] |

| SMILES | C=CCCCC=C | [2] |

| InChI Key | GEAWFZNTIFJMHR-UHFFFAOYSA-N | [2] |

Key Reactivity of this compound

The presence of two terminal double bonds makes this compound a highly reactive molecule, capable of undergoing a variety of important chemical transformations. These reactions are instrumental in the construction of complex cyclic and polymeric structures.

Olefin Metathesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has found widespread application in organic synthesis.[5] For this compound, the most significant application of olefin metathesis is Ring-Closing Metathesis (RCM) . This intramolecular reaction utilizes a transition metal catalyst, typically a Grubbs-type ruthenium complex, to form a five-membered ring (cyclopentene) and ethylene gas as a byproduct.[5][6] The formation of the volatile ethylene drives the reaction to completion.[7]

Caption: Ring-Closing Metathesis of this compound.

Cyclization Reactions

The spatial proximity of the two double bonds in this compound makes it an ideal substrate for various intramolecular cyclization reactions, leading to the formation of five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.[8]

1. Radical Cyclization: 1,6-dienes can undergo radical cyclization, typically initiated by a radical initiator like AIBN in the presence of a radical mediator such as tri-n-butyltin hydride. These reactions generally proceed via a 5-exo-trig cyclization to form a five-membered ring, which is kinetically favored over the 6-endo-trig pathway.[9][10]

2. Metal-Catalyzed Cyclizations: Various transition metals catalyze the cyclization of this compound. For example, Rhodium(I) complexes can catalyze the stereoselective formation of bicyclo[2.2.1]heptane derivatives.[8] Palladium-catalyzed oxidative cyclization of 1,6-enynes (related structures) is also a known transformation.

3. Photochemical [2+2] Cycloaddition: Intramolecular photochemical [2+2] cycloadditions of 1,6-heptadienes can lead to the formation of bicyclo[3.2.0]heptane skeletons. These reactions are often catalyzed by copper(I) complexes.

Caption: Major Cyclization Pathways of this compound.

Polymerization

This compound can undergo polymerization to form polymers with cyclic repeating units through a process called cyclopolymerization . This reaction is often catalyzed by transition metal complexes, such as those based on palladium or scandium. The structure of the resulting polymer, including the size of the rings formed (five- or six-membered), can be controlled by the choice of catalyst.[4]

Caption: Cyclopolymerization of this compound.

Experimental Protocols

Detailed, step-by-step experimental procedures are crucial for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis, purification, and a key reaction.

Synthesis of a this compound Derivative: 4,4-Dimethyl-1,6-heptadien-3-ol

This procedure describes the synthesis of a substituted this compound, which can be a useful intermediate.[11]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

2,2-Dimethyl-4-pentenal

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard glassware for Grignard reaction and distillation

Procedure:

-

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a condenser topped with a nitrogen inlet, place 17 g (0.7 g-atom) of magnesium turnings.

-

Flush the system with dry nitrogen.

-

Prepare a solution of 70 g (0.65 mol) of vinyl bromide in 400 mL of anhydrous THF. Add about 50 mL of this solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the exothermic reaction begins, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of 2,2-dimethyl-4-pentenal in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with three 500-mL portions of diethyl ether.

-

Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 4,4-dimethyl-1,6-heptadien-3-ol.[11]

Purification of this compound by Fractional Distillation

Fractional distillation is the recommended method for purifying this compound due to its relatively low boiling point and the potential presence of impurities with close boiling points.[12][13][14][15][16]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Add the crude this compound and a few boiling chips to the round-bottom flask.

-

Heat the flask gently. The vapor will begin to rise through the fractionating column.

-

Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of this compound (89-90 °C).

-

Collect the fraction that distills over at a constant temperature. This is the purified this compound.

-

Discard any initial lower-boiling fractions and any higher-boiling residue.

Ring-Closing Metathesis of Diethyl Diallylmalonate (A this compound Derivative)

This protocol provides a general procedure for the RCM of a commonly used 1,6-diene substrate using a Grubbs catalyst.[1][4][8]

Materials:

-

Diethyl diallylmalonate

-

Grubbs' second-generation catalyst

-

Anhydrous, degassed dichloromethane (DCM)

-

Nitrogen or Argon atmosphere (glovebox or Schlenk line)

-

Activated carbon

-

Silica gel

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve Grubbs' second-generation catalyst (typically 1-5 mol%) in anhydrous, degassed DCM.

-

Add the diethyl diallylmalonate to the catalyst solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 1-2 hours), quench the reaction by opening the flask to the air.

-

Add a small amount of activated carbon to the reaction mixture and stir for 15-20 minutes to remove the ruthenium catalyst.

-

Filter the mixture through a pad of silica gel, washing with DCM.

-

Remove the solvent under reduced pressure to obtain the crude product, diethyl cyclopent-3-ene-1,1-dicarboxylate.

-

The product can be further purified by column chromatography if necessary.[8]

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its unique reactivity makes it a valuable scaffold and intermediate in the synthesis of medicinally relevant molecules.

Synthesis of Carbocyclic Nucleoside Analogs

A significant application of this compound derivatives in medicinal chemistry is in the synthesis of carbocyclic nucleoside analogs .[7][17][18][19] In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring. This modification can impart several desirable properties, including increased metabolic stability towards enzymatic cleavage.

Derivatives of this compound can be functionalized and then subjected to cyclization reactions to form the core carbocyclic ring. Subsequent chemical modifications can then be used to introduce the nucleobase and other necessary functional groups. Several carbocyclic nucleoside analogs have demonstrated potent antiviral (e.g., against HIV, HCV, and orthopoxviruses) and anticancer activities.[7][17][20][21]

Caption: Synthetic Strategy for Carbocyclic Nucleosides.

Curcumin and Analogs

The natural product curcumin, which exhibits a wide range of pharmacological activities, contains a 1,7-diaryl-1,6-heptadiene-3,5-dione core structure.[22] The synthesis of curcumin analogs, often involving modifications of this heptadiene backbone, is an active area of research for the development of new therapeutic agents with potential antibacterial, anti-inflammatory, and anticancer properties.

ADMET Profiling

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are critical for their development. For carbocyclic nucleoside analogs derived from this compound, computational tools and in vitro assays are employed to predict their ADMET profiles.[3][5] These studies help in optimizing the lead compounds to improve their pharmacokinetic and safety profiles.

Conclusion

This compound is a foundational molecule in organic chemistry with a rich and diverse reactivity profile. Its ability to readily undergo olefin metathesis, various cyclization reactions, and cyclopolymerization makes it an invaluable tool for the synthesis of complex cyclic and polymeric architectures. In the context of drug development, its role as a precursor to carbocyclic nucleoside analogs highlights its importance in the quest for new therapeutic agents. A thorough understanding of its fundamental properties and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Radical cyclization - Wikipedia [en.wikipedia.org]

- 10. Selective divergent radical cyclization of 1,6-dienes with alkyl nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Purification [chem.rochester.edu]

- 13. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 15. chembam.com [chembam.com]

- 16. jackwestin.com [jackwestin.com]

- 17. scribd.com [scribd.com]

- 18. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 19. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Synthesis and Purification of 1,6-Heptadiene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,6-heptadiene, a valuable diene in organic synthesis, particularly in the construction of cyclic compounds and as a monomer in polymerization reactions. The following sections detail a robust synthetic protocol, purification methodologies, and relevant characterization data to ensure the production of high-purity this compound for demanding research applications.

Synthesis of this compound via Grignard Coupling

A reliable method for the synthesis of this compound is the coupling reaction of a Grignard reagent with an allyl halide. This approach offers good yields and utilizes readily available starting materials. The following protocol is adapted from established procedures for similar coupling reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Allyl bromide (C₃H₅Br)

-

Iodine (a small crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 molar equivalents).

-

Add a small crystal of iodine to the flask to initiate the reaction.

-

Add a small portion of a solution of allyl bromide (1.0 molar equivalent) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the flask containing the allylmagnesium bromide solution in an ice bath.

-

Add a solution of allyl bromide (1.0 molar equivalent) in anhydrous diethyl ether to the dropping funnel.

-

Add the allyl bromide solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature of the reaction mixture below 30°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with saturated aqueous ammonium chloride solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting solution contains crude this compound.

-

Purification of this compound

The primary method for purifying the volatile and non-polar this compound is fractional distillation. This technique separates compounds based on differences in their boiling points. For very high purity requirements, preparative gas chromatography can also be employed.

Experimental Protocol: Purification by Fractional Distillation

Equipment:

-

Distillation flask (round-bottom flask)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

-

Place the crude this compound solution in the distillation flask along with a few boiling chips or a magnetic stir bar.

-

-

Distillation:

-

Gently heat the distillation flask.

-

Observe the vapor rising through the fractionating column. The temperature should be monitored closely.

-

Discard the initial fraction that distills over at a lower temperature, as this may contain residual diethyl ether.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 94°C at atmospheric pressure).

-

Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

-

-

Characterization:

-

The purity of the collected this compound can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Data Presentation

The following tables summarize key quantitative data for this compound.

| Physical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 94 °C |

| Melting Point | -101 °C |

| Density | 0.714 g/mL at 25 °C |

| Expected Yield and Purity | |

| Parameter | Expected Value |

| Synthesis Yield (Crude) | 60-70% |

| Purity after Fractional Distillation | >98% |

Visualization of Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the chemical reaction.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Spectroscopic Profile of 1,6-Heptadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,6-heptadiene (C₇H₁₂), a common diene in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Molecular Structure

This compound is a seven-carbon chain with terminal double bonds located at the C1 and C6 positions. Due to symmetry, the molecule presents a simplified spectroscopic signature.

Structure: CH₂=CH(CH₂)₃CH=CH₂

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three distinct sets of signals corresponding to the olefinic and allylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Protons | Multiplicity | Coupling Constant (J) Hz |

| ~5.78 | 2H (CH =CH₂) | ddt (doublet of doublets of triplets) | ~16.9, ~10.2, ~6.7 |

| ~4.95 | 4H (CH=CH₂ ) | m (multiplet) | - |

| ~2.05 | 4H (=CH-CH₂ -CH₂) | q (quartet) | ~7.0 |

| ~1.49 | 2H (CH₂-CH₂ -CH₂) | p (pentet) | ~7.0 |

Note: 'ddt' denotes a doublet of doublets of triplets, 'm' denotes a multiplet, 'q' denotes a quartet, and 'p' denotes a pentet. Data sourced from spectral databases.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is simplified due to the molecule's symmetry, showing four unique carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~138.5 | C2, C6 (=C H) |

| ~114.5 | C1, C7 (=C H₂) |

| ~33.5 | C3, C5 (-C H₂-) |

| ~28.5 | C4 (-C H₂-) |

Note: Data referenced from spectral databases.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its alkene and alkane functional groups. The spectrum is typically acquired from a neat liquid film.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | C-H Stretch | =C-H (sp² C-H) |

| ~2925, ~2855 | C-H Stretch | -C-H (sp³ C-H) |

| ~1640 | C=C Stretch | Alkene |

| ~1460 | C-H Bend | -CH₂- Scissoring |

| ~990, ~910 | C-H Bend | =C-H Out-of-plane bend |

Note: Data sourced from the NIST Chemistry WebBook.[3][4][5][6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound.[3]

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 96 | ~2.8 | [C₇H₁₂]⁺ (Molecular Ion) |

| 81 | ~37.4 | [C₆H₉]⁺ |

| 67 | ~39.2 | [C₅H₇]⁺ |

| 55 | ~71.4 | [C₄H₇]⁺ |

| 54 | 100.0 | [C₄H₆]⁺ (Base Peak) |

| 41 | ~20.3 | [C₃H₅]⁺ |

| 39 | ~36.4 | [C₃H₃]⁺ |

| 27 | ~19.9 | [C₂H₃]⁺ |

Note: Molecular weight is 96.17 g/mol . Data compiled from the NIST Mass Spectrometry Data Center.[1][3]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-25 mg of this compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[7] The solution should be transferred to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer acquisition time are generally required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: As this compound is a liquid at room temperature, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[2] The plates are pressed together to form a thin liquid film.[2]

-

Background Spectrum: Run a background scan with the empty salt plates (or no sample) in the beam path to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

-

Sample Spectrum: Place the salt plates with the sample film into the spectrometer's sample holder.

-

Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of vaporous this compound into the ion source of the mass spectrometer. This is often done via a gas chromatography (GC) system for separation and introduction of pure components.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the electron impact causes the molecular ions to fragment into smaller, characteristic charged species.

-

Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum which plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound(3070-53-9) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Core Chemical Reactions of 1,6-Heptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-heptadiene is a versatile, non-conjugated diene that serves as a valuable building block in organic synthesis. Its two terminal double bonds, separated by a flexible three-carbon tether, allow for a diverse range of chemical transformations, particularly those involving the formation of cyclic structures. This technical guide provides a comprehensive overview of the most common and synthetically useful reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors. The strategic application of these reactions is crucial in the construction of complex molecular architectures found in natural products and pharmaceutical agents.

Core Chemical Reactions

The reactivity of this compound is dominated by reactions that take advantage of its diene structure. These can be broadly categorized into cyclization, metathesis, polymerization, and standard alkene addition reactions.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful method for the formation of cyclic olefins from dienes, driven by the release of a volatile byproduct, typically ethylene.[1] For this compound, RCM is a straightforward approach to synthesize cyclopentene. The reaction is catalyzed by various ruthenium-based catalysts, with Grubbs catalysts being the most prominent.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Grubbs 1st Gen. | 5 | Dichloromethane | 25 | 1 | Cyclopentene | >98 | [2] |

| Grubbs 2nd Gen. | 0.5 | Dichloromethane | 25 | 0.5 | Cyclopentene | >98 | [2] |

| Hoveyda-Grubbs 2nd Gen. | 0.1 | Toluene | 60 | 1 | Cyclopentene | 97 | [2] |

Materials:

-

This compound

-

Grubbs 2nd Generation Catalyst

-

Anhydrous Dichloromethane (DCM)

-

Schlenk flask and standard inert atmosphere glassware

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).

-

Dissolve the diene in anhydrous dichloromethane (10 mL, to achieve a 0.1 M concentration).

-

Add the Grubbs 2nd Generation catalyst (0.005 mmol, 0.5 mol%).

-

Stir the reaction mixture at room temperature (25 °C) for 30 minutes.

-

The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the reaction can be quenched by the addition of a few drops of ethyl vinyl ether.

-

The solvent is removed under reduced pressure, and the crude product can be purified by silica gel chromatography to yield cyclopentene.

References

An In-Depth Technical Guide to Acyclic Diene Metathesis (ADMET) of 1,6-Heptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acyclic diene metathesis (ADMET) polymerization of 1,6-heptadiene, a process that yields unsaturated poly(1,4-hexadiene). This document details the underlying mechanism, key catalytic systems, experimental considerations, and potential applications, with a focus on providing actionable data and protocols for laboratory research.

Introduction to Acyclic Diene Metathesis (ADMET)

Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain unsaturated polymers and a small volatile byproduct, typically ethylene.[1] The reaction is driven to completion by the continuous removal of this gaseous byproduct, shifting the equilibrium towards the formation of high molecular weight polymers.[2] This technique is distinguished from other olefin metathesis polymerizations, such as ring-opening metathesis polymerization (ROMP), by its step-growth mechanism, which allows for precise control over polymer architecture.[1]

The polymerization of this compound via ADMET yields poly(1,4-hexadiene), a polymer with a repeating unit of six carbon atoms and a double bond within the backbone. The stereochemistry of this double bond, either cis or trans, can be influenced by the choice of catalyst and reaction conditions.[1]

The ADMET Mechanism of this compound

The ADMET polymerization of this compound proceeds via a well-established catalytic cycle involving a metal-alkylidene complex, typically featuring ruthenium or molybdenum. The generally accepted mechanism, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[3]

The catalytic cycle can be summarized as follows:

-

Initiation: The catalyst, a metal-alkylidene complex, reacts with a terminal double bond of a this compound monomer. This forms a metallacyclobutane intermediate.

-

Productive Metathesis: The metallacyclobutane intermediate undergoes cycloreversion to release ethylene and form a new metal-alkylidene complex that is bonded to the growing polymer chain.

-

Propagation: The newly formed metal-alkylidene reacts with another terminal double bond from a monomer or another polymer chain, repeating the process of metallacyclobutane formation and ethylene elimination. This step-wise process leads to the growth of the polymer chain.

It is important to note that this compound can also undergo intramolecular ring-closing metathesis (RCM) to form cyclopentene, which can be a competing side reaction.[4] However, under appropriate ADMET conditions (high monomer concentration and efficient ethylene removal), intermolecular polymerization is favored.

Catalytic Systems for the ADMET of this compound

The success of ADMET polymerization is highly dependent on the choice of catalyst. The most commonly employed catalysts are based on ruthenium and molybdenum, with Grubbs' and Schrock's catalysts being the most prominent examples.

-

Grubbs' Catalysts: These ruthenium-based catalysts are known for their excellent functional group tolerance, and air and moisture stability, making them user-friendly.[5] First-generation Grubbs catalysts often provide good results for ADMET of simple dienes. Second-generation Grubbs catalysts, containing an N-heterocyclic carbene (NHC) ligand, exhibit higher activity but can sometimes promote olefin isomerization as a side reaction, especially at elevated temperatures.[6]

-

Schrock's Catalysts: These molybdenum-based catalysts are highly active and can produce high molecular weight polymers.[7] They are particularly effective for the polymerization of less reactive monomers. However, they are generally more sensitive to air and moisture and have lower functional group tolerance compared to Grubbs' catalysts.

The choice of catalyst will influence not only the reaction rate and final polymer molecular weight but also the stereochemistry of the double bonds in the polymer backbone.[8]

Quantitative Data Presentation

Table 1: Representative Data for ADMET of Simple α,ω-Dienes with Grubbs Catalysts

| Monomer | Catalyst (mol%) | Temp. (°C) | Time (h) | Solvent | Yield (%) | M₆ ( g/mol ) | M₇ ( g/mol ) | PDI | cis/trans Ratio |

| 1,5-Hexadiene | Grubbs I (0.1) | 25 | 48 | Bulk | >95 | - | 28,000 | - | 30:70 |

| 1,9-Decadiene | Grubbs I (0.1) | 25 | 48 | Bulk | >95 | - | 108,000 | - | 10:90 |

| Diethyl diprop-2-en-1-yl malonate | Grubbs II (1.0) | 80 | 5 | Bulk | 76 | 8,400 | 14,700 | 1.75 | Not Reported |

Data is illustrative and compiled from various sources for analogous α,ω-dienes to provide a general understanding.

Table 2: Representative Data for ADMET of Functionalized α,ω-Dienes with Schrock and other Ru Catalysts

| Monomer | Catalyst (mol%) | Temp. (°C) | Time (h) | Solvent | Yield (%) | M₆ ( g/mol ) | M₇ ( g/mol ) | PDI | cis/trans Ratio |

| Bis(10-undecenoate) with isosorbide | Mo-alkylidene (variable) | 25 | 6 | Toluene | - | 44,000-49,400 | - | - | Not Reported |

| A renewable α,ω-diene | Ru-indenylidene C1 (0.5) | 120 | 5 | Bulk | 89.4 | 16,700 | 30,060 | 1.80 | Not Reported |

| A renewable α,ω-diene | "boomerang" C3 (0.5) | 120 | 5 | Bulk | 87.4 | 12,200 | 21,100 | 1.73 | Not Reported |

Data is illustrative and compiled from various sources for analogous α,ω-dienes to provide a general understanding.[2][9]

Experimental Protocols

The following is a generalized, representative experimental protocol for the ADMET polymerization of this compound. This protocol is based on established procedures for similar α,ω-dienes and should be adapted and optimized for specific laboratory conditions and research goals.

5.1. Materials and Reagents

-

This compound (high purity, >98%)

-

Grubbs' First or Second Generation Catalyst

-

Anhydrous toluene or other suitable high-boiling, non-coordinating solvent (if not performing a bulk polymerization)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

-

Vacuum pump capable of reaching high vacuum (<0.1 mbar)

5.2. Monomer Purification

High monomer purity is crucial for achieving high molecular weight polymers.

-

Stir this compound over a drying agent (e.g., calcium hydride) for 24 hours.

-

Degas the monomer by several freeze-pump-thaw cycles.

-

Distill the monomer under reduced pressure and store under an inert atmosphere.

5.3. Polymerization Procedure (Bulk Polymerization)

-

Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser connected to a Schlenk line.

-

Flame-dry the glassware under vacuum and backfill with an inert gas.

-

Transfer the purified this compound to the reaction flask via cannula.

-

In a separate glovebox or under a positive flow of inert gas, weigh the desired amount of Grubbs' catalyst (e.g., for a 200:1 monomer to catalyst ratio) and dissolve it in a minimal amount of anhydrous toluene.

-

With vigorous stirring, inject the catalyst solution into the reaction flask containing the monomer.

-

Immediately begin to apply a dynamic vacuum to the system to facilitate the removal of ethylene. The reaction mixture will typically show bubbling as ethylene evolves.

-

Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and maintain it for the desired reaction time (e.g., 24-48 hours). The viscosity of the solution will increase as the polymerization progresses.

-

To terminate the reaction, cool the mixture to room temperature and expose it to air. The addition of a small amount of ethyl vinyl ether can also be used to quench the catalyst.

-

Dissolve the resulting polymer in a suitable solvent (e.g., toluene or dichloromethane).

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).

-

Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

5.4. Polymer Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure, determine the cis/trans ratio of the double bonds, and calculate the number-average molecular weight (Mₙ) by end-group analysis.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the polymer.

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature.

Visualizations

Diagram 1: Catalytic Cycle of ADMET Polymerization

Caption: The catalytic cycle of ADMET polymerization of this compound.

Diagram 2: Experimental Workflow for ADMET of this compound

Caption: A general experimental workflow for the ADMET polymerization of this compound.

Conclusion

The ADMET polymerization of this compound offers a powerful route to the synthesis of unsaturated poly(1,4-hexadiene) with the potential for controlled molecular weight and stereochemistry. The choice of catalyst and careful control of reaction conditions are paramount to achieving desired polymer properties. This guide provides a foundational understanding and practical starting points for researchers venturing into this area. Further optimization and exploration of novel catalytic systems will continue to expand the scope and utility of ADMET in the creation of advanced polymeric materials for a variety of applications, including in the field of drug development for creating novel delivery systems and functional biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metathesis Polymerization of 1,6-Heptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of dienes through olefin metathesis is a powerful tool in polymer chemistry, enabling the synthesis of a wide array of unsaturated polymers with controlled structures. While the user's query specified Ring-Opening Metathesis Polymerization (ROMP) of 1,6-heptadiene, it is crucial to clarify a key terminological distinction. ROMP involves the polymerization of cyclic olefins, driven by the relief of ring strain. In contrast, this compound is an acyclic diene, and its polymerization proceeds via Acyclic Diene Metathesis (ADMET) polymerization . This in-depth guide will focus on the principles, experimental protocols, and data associated with the ADMET polymerization of this compound, a process that yields poly(pentenylene), an unsaturated polymer with a regular structure.

ADMET is a step-growth condensation polymerization where the driving force is the removal of a small volatile molecule, typically ethylene, which shifts the equilibrium towards the formation of long polymer chains.[1][2] This method, particularly with the advent of well-defined ruthenium-based catalysts such as Grubbs catalysts, offers excellent functional group tolerance and control over polymer architecture.[1][2]

Reaction Mechanism and Catalysis

The ADMET polymerization of this compound is initiated by a metal alkylidene catalyst, typically a Grubbs-type ruthenium complex. The catalytic cycle involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the terminal double bonds of the diene monomer. With each productive metathesis event, a molecule of ethylene is released, and a new internal double bond is formed, extending the polymer chain.

The general mechanism can be visualized as follows:

The choice of catalyst is critical for a successful ADMET polymerization. Grubbs catalysts, particularly the first, second, and third generations, are widely used due to their stability and activity.

Experimental Protocols

Detailed experimental procedures are essential for reproducible results. Below is a general protocol for the ADMET polymerization of this compound, based on common practices for ADMET of α,ω-dienes.

Materials:

-

This compound (monomer)

-

Grubbs catalyst (e.g., First Generation, Second Generation, or Hoveyda-Grubbs Second Generation)

-

Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware or a glovebox

Procedure:

-

Monomer and Solvent Purification: this compound should be purified by passing it through a column of activated alumina and then thoroughly degassed with an inert gas. The solvent must be dried over appropriate drying agents and similarly degassed.

-

Reaction Setup: All manipulations should be carried out under an inert atmosphere using either a Schlenk line or a glovebox.

-

Catalyst Addition: In a Schlenk flask equipped with a magnetic stir bar, the desired amount of Grubbs catalyst is added. The monomer-to-catalyst ratio ([M]/[C]) is a critical parameter and typically ranges from 250:1 to 1000:1.

-

Polymerization: The purified monomer and solvent are added to the Schlenk flask containing the catalyst. The reaction mixture is then heated to a specific temperature, often between 50-80 °C, with vigorous stirring. A vacuum is applied to the system to facilitate the removal of the ethylene byproduct, which drives the polymerization reaction to completion.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture. Aliquots can be taken at various time points (under an inert atmosphere) to determine the monomer conversion and polymer molecular weight using techniques such as ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

-

Termination and Isolation: Once the desired molecular weight is achieved or the monomer is consumed, the reaction is terminated by adding a quenching agent like ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is collected by filtration and dried under vacuum.

The following diagram illustrates a typical experimental workflow for the ADMET polymerization of this compound.

Quantitative Data

Table 1: Performance of Grubbs Catalysts in ADMET Polymerization of α,ω-Dienes

| Catalyst Generation | Common Name | Key Features | Typical Monomer Conversion | Molecular Weight (M\textsubscript{n}) ( g/mol ) | Polydispersity Index (PDI) |

| First Generation | Grubbs Catalyst®, G1 | Good stability, moderate activity | > 95% | 10,000 - 30,000 | 1.8 - 2.2 |

| Second Generation | Grubbs Catalyst®, G2 | High activity, good functional group tolerance | > 99% | 20,000 - 100,000 | 1.6 - 2.0 |

| Third Generation | Grubbs Catalyst®, G3 | Very high activity, fast initiation | > 99% | 25,000 - 150,000 | 1.5 - 1.9 |

| Second Generation | Hoveyda-Grubbs Cat., HG2 | High stability, slower initiation | > 99% | 20,000 - 120,000 | 1.6 - 2.0 |

Note: The values presented are typical ranges and can vary significantly based on the specific monomer, catalyst loading, temperature, and effectiveness of ethylene removal.

Table 2: Influence of Reaction Parameters on Polymer Properties

| Parameter | Effect on Molecular Weight (M\textsubscript{n}) | Effect on Polydispersity (PDI) | Rationale |

| [Monomer]/[Catalyst] Ratio | Increases with higher ratio | Generally remains in the step-growth range (1.5-2.0) | More monomer units per active catalyst center lead to longer chains. |

| Temperature | Increases up to an optimum, then may decrease | Can increase at higher temperatures | Higher temperature increases reaction rate but can also lead to catalyst decomposition. |

| Vacuum Quality | Significantly increases | Little to no effect | Efficient removal of ethylene is crucial to drive the equilibrium towards high polymer formation. |

| Reaction Time | Increases with time | Generally narrows slightly with time | Longer reaction times allow for more condensation steps, leading to higher molecular weights. |

Logical Relationships in ADMET Polymerization

The success of an ADMET polymerization is contingent on a series of interconnected factors. The following diagram illustrates the logical relationships between key experimental variables and the desired outcomes.

Conclusion

The polymerization of this compound via Acyclic Diene Metathesis (ADMET) offers a robust and versatile method for the synthesis of unsaturated poly(pentenylene). By understanding the underlying mechanism, carefully selecting the appropriate Grubbs catalyst, and meticulously controlling the experimental conditions—particularly the exclusion of impurities and the efficient removal of ethylene—researchers can achieve high molecular weight polymers with controlled microstructures. The resulting unsaturated polymers can be further modified, for instance, through hydrogenation to yield saturated polyolefins, expanding their potential applications in materials science and drug delivery. This guide provides a foundational understanding and practical framework for scientists and professionals to successfully implement ADMET polymerization of this compound in their research and development endeavors.

References

The Intramolecular Diels-Alder Reaction of 1,6-Heptadiene Derivatives: A Technical Guide to Bicyclo[4.3.0]nonane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Diels-Alder (IMDA) reaction stands as a powerful and elegant strategy in organic synthesis for the construction of complex polycyclic frameworks from relatively simple acyclic precursors. Among the various substrates amenable to this transformation, 1,6-heptadiene and its derivatives have emerged as particularly valuable building blocks for the stereocontrolled synthesis of the bicyclo[4.3.0]nonane (also known as hydrindane) core. This structural motif is prevalent in a wide array of biologically active natural products and medicinally important compounds.

This technical guide provides an in-depth exploration of the intramolecular Diels-Alder reaction of substituted 1,6-heptadienes, focusing on the key factors that govern its efficiency and stereochemical outcome. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to harness this reaction in their synthetic endeavors.

Core Concepts of the Intramolecular Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In the intramolecular variant, the diene and dienophile are tethered within the same molecule, leading to the formation of fused or bridged bicyclic systems.[1] The reaction's appeal lies in its ability to generate multiple stereocenters in a single, predictable step.

For this compound derivatives, the diene and dienophile moieties are connected by a three-atom tether. Upon cycloaddition, this arrangement exclusively yields the fused bicyclo[4.3.0]nonene ring system. The stereochemistry of the newly formed ring junction (cis or trans) is a critical aspect of this reaction and is influenced by a combination of steric and electronic factors within the transition state.

dot

Caption: General schematic of the intramolecular Diels-Alder reaction.

Factors Influencing Stereoselectivity

The diastereoselectivity of the IMDA reaction of this compound derivatives, leading to either a cis- or trans-fused bicyclo[4.3.0]nonane system, is dictated by the geometry of the transition state. The two primary transition state conformations are the "endo" and "exo" pathways.

-

Thermal Reactions: In the absence of a catalyst, the stereochemical outcome is often governed by subtle steric interactions in the transition state. For many substituted 1,6-heptadienes, thermal IMDA reactions can lead to mixtures of cis and trans isomers, with the cis-fused product often being slightly favored.

-

Lewis Acid Catalysis: The use of Lewis acids can dramatically enhance both the rate and stereoselectivity of the IMDA reaction. Lewis acids coordinate to electron-withdrawing groups on the dienophile, lowering its LUMO energy and accelerating the reaction. This coordination can also enforce a more rigid transition state geometry, often leading to a strong preference for a single diastereomer. For instance, ethylaluminum dichloride (EtAlCl₂) has been shown to strongly favor the formation of the trans-fused bicyclo[4.3.0]nonane system in certain substrates.

dot

Caption: Influence of reaction conditions on stereoselectivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the intramolecular Diels-Alder reaction of terminally activated this compound derivatives (nonatrienes), leading to the formation of bicyclo[4.3.0]nonene systems.

Table 1: Thermal vs. Lewis Acid Catalyzed IMDA of an (E)-Dienophile

| Entry | Conditions | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Thermal | 150 | 24 | - | 60:40 |

| 2 | EtAlCl₂ | 23 | 36 | - | 0:100 |

Table 2: Thermal vs. Lewis Acid Catalyzed IMDA of a (Z)-Dienophile

| Entry | Conditions | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Thermal | 150 | 24 | - | 65:35 |

| 2 | EtAlCl₂ | 23 | 36 | - | 52:48 |

Table 3: IMDA of Unactivated Trienes

| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Nonatriene | 220 | 7 | 90 | 55:45 |

| 2 | Decatriene | 250 | 1-5 | 95 | 73:27 |

Note: The data in the tables are compiled from representative examples and may vary depending on the specific substitution pattern of the this compound derivative.

Experimental Protocols

The following are generalized experimental protocols for thermal and Lewis acid-catalyzed intramolecular Diels-Alder reactions of substituted 1,6-heptadienes. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

Protocol 1: Thermal Intramolecular Diels-Alder Reaction

Materials:

-

Substituted this compound derivative

-

High-boiling, inert solvent (e.g., toluene, xylene, or decalin)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or a thick-walled sealed tube equipped with a magnetic stir bar, add the substituted this compound derivative (1.0 eq).

-

Solvent Addition: Add a sufficient volume of the chosen high-boiling solvent to create a dilute solution (typically 0.01-0.1 M).

-

Degassing: Degas the solution by three cycles of vacuum-backfill with an inert gas (argon or nitrogen).

-

Heating: Heat the reaction mixture to the desired temperature (typically 150-250 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the bicyclo[4.3.0]nonene product(s).

-

Characterization: Characterize the product(s) by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

Materials:

-

Substituted this compound derivative with an electron-withdrawing group on the dienophile

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

-

Lewis acid (e.g., ethylaluminum dichloride (EtAlCl₂), boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄)) as a solution in a suitable solvent

-

Inert atmosphere glovebox or Schlenk line

-

Dry glassware and syringes

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate, water)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the substituted this compound derivative (1.0 eq) to a dry reaction flask equipped with a magnetic stir bar.

-

Solvent Addition: Dissolve the substrate in the anhydrous solvent.

-

Cooling: Cool the solution to the desired temperature (typically -78 °C to room temperature) using an appropriate cooling bath.

-

Lewis Acid Addition: Slowly add the Lewis acid (1.0-2.0 eq) to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of the quenching solution at the reaction temperature.

-

Allow the mixture to warm to room temperature.

-

If an emulsion forms, it may be necessary to filter the mixture through a pad of celite.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over the drying agent, and filter.

-

-

Purification and Characterization: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography as described in Protocol 1. Characterize the product(s) and determine the diastereomeric ratio.

dot

Caption: Workflow for a Lewis acid-catalyzed IMDA reaction.

Conclusion

The intramolecular Diels-Alder reaction of this compound derivatives is a robust and versatile method for the synthesis of the bicyclo[4.3.0]nonane core. By carefully selecting the substrate and reaction conditions—in particular, the use of thermal induction versus Lewis acid catalysis—researchers can exert a high degree of control over the stereochemical outcome of the cyclization. The protocols and data presented in this guide offer a solid foundation for the application of this powerful reaction in the synthesis of complex molecules for pharmaceutical and materials science research.

References

The Pivotal Role of 1,6-Heptadiene in Organometallic Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiene, a non-conjugated α,ω-diene, serves as a versatile and fundamental building block in the realm of organometallic catalysis. Its unique structural arrangement, featuring two terminal double bonds separated by a flexible three-carbon tether, allows it to participate in a diverse array of catalytic transformations. These reactions, driven by sophisticated organometallic catalysts, provide powerful pathways for the synthesis of complex cyclic and polymeric architectures that are of significant interest in materials science and drug development. The precise control over polymer microstructure and the efficient formation of cyclic structures make this compound an invaluable substrate for modern synthetic chemistry. This technical guide provides an in-depth exploration of the primary catalytic processes involving this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.

Cyclopolymerization of this compound and its Derivatives

Cyclopolymerization is a powerful technique that transforms non-conjugated dienes into polymers containing cyclic repeating units. In the case of this compound, this process typically yields polymers with five- or six-membered rings integrated into the polymer backbone, such as poly(methylene-1,2-cyclopentanediyl) or poly(methylene-1,3-cyclohexanediyl). The choice of organometallic catalyst is crucial in determining the polymer's microstructure, including the ring size and stereochemistry (cis- or trans-fused rings). Catalysts based on late transition metals like palladium and nickel, as well as early transition metals and lanthanides in conjunction with cocatalysts like methylaluminoxane (MAO), have been extensively studied.

Data Presentation: Cyclopolymerization of this compound Derivatives

The following table summarizes key quantitative data from various studies on the cyclopolymerization of this compound and its derivatives using different organometallic catalysts.

| Monomer | Catalyst System | Cocatalyst | Temp. (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Predominant Ring Structure |

| This compound | Co complex with bis(imino)pyridine ligand | MMAO | - | >40 | - | - | cis-fused five-membered |

| This compound | Fe complex with bis(imino)pyridine ligand | MMAO | - | >60 | - | - | trans- or cis-fused five-membered |

| Isopropylidene diallylmalonate | [PdCl(ArN=C₁₂H₆=NAr)(Me)] / NaBARF | - | RT | High | - | - | trans-fused five-membered |

| Diethyl diallylmalonate | [PdCl(ArN=C₁₂H₆=NAr)(Me)] / NaBARF | - | RT | - | - | - | trans-fused five-membered |

| 4,4-Disubstituted 1,6-heptadienes | Cationic Pd(II) diimine complexes | NaBARF | - | Moderate to High | - | - | trans-fused five-membered |

M_n: Number-average molecular weight. PDI: Polydispersity index. MMAO: Modified Methylaluminoxane. NaBARF: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.

Experimental Protocol: Cyclopolymerization of a this compound Derivative

The following is a representative experimental protocol for the cyclopolymerization of a 4,4-disubstituted this compound catalyzed by a cationic palladium complex.[1]

Materials:

-

4,4-Disubstituted this compound monomer

-

[PdCl(ArN=C₁₂H₆=NAr)(Me)] (Palladium catalyst precursor)

-

Na[B{3,5-(CF₃)₂C₆H₃}₄] (NaBARF) (Cocatalyst)

-

Anhydrous, degassed solvent (e.g., chlorobenzene or dichloromethane)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

In a glovebox, the palladium catalyst precursor (e.g., 0.01 mmol) is weighed into a Schlenk flask equipped with a magnetic stir bar.

-

The cocatalyst, NaBARF (e.g., 0.011 mmol), is added to the same flask.

-

Anhydrous, degassed solvent (e.g., 5 mL) is added to the flask, and the mixture is stirred at room temperature for 5-10 minutes to generate the active cationic palladium species.

-

The this compound derivative (e.g., 1.0 mmol) is then added to the flask via syringe.

-

The reaction mixture is stirred at room temperature for the desired period (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy.

-

Upon completion, the polymerization is quenched by the addition of a small amount of methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

-

The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its microstructure.

Signaling Pathway: Mechanism of Pd-Catalyzed Cyclopolymerization

The cationic palladium(II) catalyzed cyclopolymerization of this compound proceeds through a series of coordination, insertion, and cyclization steps. The generally accepted mechanism involves the formation of a five-membered ring structure.

Caption: Pd-catalyzed cyclopolymerization of this compound.

Ring-Closing Metathesis (RCM) of this compound Derivatives

Ring-closing metathesis (RCM) is a powerful and widely used variation of olefin metathesis for the synthesis of unsaturated rings.[2] For this compound and its derivatives, RCM provides an efficient route to five-membered rings, specifically cyclopentene derivatives. The reaction is catalyzed by various organometallic complexes, most notably ruthenium-based catalysts developed by Grubbs and Schrock. The driving force for the reaction is often the entropically favorable release of a small, volatile alkene, such as ethylene.[3]

Data Presentation: RCM of Diethyl Diallylmalonate

The following table presents data for the RCM of diethyl diallylmalonate, a common this compound derivative, using different Grubbs-type catalysts.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) |

| Grubbs 1st Gen. | 5 | CH₂Cl₂ | RT | 1 | High Conversion |

| Grubbs 2nd Gen. | 5 | CH₂Cl₂ | RT | 1 | High Conversion |

| Hoveyda-Grubbs 2nd Gen. | 1-5 | Toluene | 80 | 2 | >95 |

Experimental Protocol: RCM of Diethyl Diallylmalonate

This protocol details the ring-closing metathesis of diethyl diallylmalonate using a second-generation Grubbs catalyst.

Materials:

-

Diethyl diallylmalonate

-

Grubbs 2nd Generation Catalyst ([RuCl₂(IMesH₂)(PCy₃)(CHPh)])

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

-

Silica gel for purification

Procedure:

-

A Schlenk flask containing a magnetic stir bar is charged with diethyl diallylmalonate (e.g., 100 mg, 0.416 mmol).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Anhydrous, degassed CH₂Cl₂ (e.g., 10 mL) is added to the flask via syringe.

-

In a separate vial under an inert atmosphere, the Grubbs 2nd Generation catalyst (e.g., 17.6 mg, 0.0208 mmol, 5 mol%) is dissolved in a small amount of CH₂Cl₂.

-

The catalyst solution is then transferred to the solution of diethyl diallylmalonate via syringe.

-

The reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diethyl cyclopent-3-ene-1,1-dicarboxylate.

-

The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Mechanism of Ring-Closing Metathesis

The mechanism of RCM, often referred to as the Chauvin mechanism, proceeds through a series of cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[3]

Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that converts α,ω-dienes into unsaturated polymers with the concurrent release of a small volatile alkene, typically ethylene.[4] This method is particularly useful for synthesizing well-defined, linear polymers and copolymers. For this compound, ADMET is in competition with RCM, and reaction conditions can be tuned to favor one pathway over the other. Generally, higher monomer concentrations favor the intermolecular ADMET process.

Data Presentation: ADMET Polymerization of Dienes

The following table provides representative data for the ADMET polymerization of various α,ω-dienes using Grubbs-type catalysts.

| Monomer | Catalyst | [M]/[C] | Temp. (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |

| 1,9-Decadiene | Grubbs 1st Gen. | 500:1 | 50 | 48 | 28,000 | 1.9 |

| 1,9-Decadiene | Grubbs 2nd Gen. | 1000:1 | 50 | 24 | 45,000 | 1.8 |

| Bis(undec-10-enoate) with isosorbide | Mo-alkylidene | - | 25 | - | 44,400-49,400 | - |

| 1,6-Octadiene | Grubbs 2nd Gen. | 500:1 | 50 | 24 | 35,000 | 2.1 |

Experimental Protocol: ADMET Polymerization of 1,9-Decadiene

The following is a general procedure for the ADMET polymerization of 1,9-decadiene.

Materials:

-

1,9-Decadiene (freshly distilled and degassed)

-

Grubbs 2nd Generation Catalyst

-

Anhydrous, degassed toluene

-

High-vacuum line

-

Schlenk flask

Procedure:

-

The Schlenk flask is flame-dried under vacuum and backfilled with an inert gas.

-

The Grubbs 2nd Generation catalyst (e.g., 0.01 mmol) is added to the flask in a glovebox or under a positive pressure of inert gas.

-

Anhydrous, degassed toluene (e.g., 2 mL) is added to dissolve the catalyst.

-

Freshly distilled and degassed 1,9-decadiene (e.g., 10 mmol) is added to the flask via syringe.

-

The flask is connected to a high-vacuum line, and the reaction mixture is stirred under dynamic vacuum at a controlled temperature (e.g., 50-60 °C). The application of vacuum is crucial to remove the ethylene byproduct and drive the polymerization to high molecular weights.

-

The reaction is allowed to proceed for an extended period (e.g., 24-48 hours), during which the viscosity of the solution will increase significantly.

-

The reaction is quenched by exposing the mixture to air or by adding a small amount of ethyl vinyl ether.

-

The polymer is dissolved in a minimal amount of a suitable solvent (e.g., THF or toluene) and precipitated into a large volume of a non-solvent like methanol.

-

The polymer is collected by filtration and dried under vacuum.

-

The polymer is characterized by GPC for molecular weight and PDI, and by NMR for its microstructure.

Signaling Pathway: Mechanism of ADMET Polymerization

The mechanism of ADMET polymerization is analogous to that of RCM, but it involves intermolecular reactions between diene monomers and growing polymer chains.

Caption: Simplified mechanism of ADMET polymerization.

Cycloisomerization of 1,6-Heptadienes

Cycloisomerization is an atom-economical process where a molecule is converted into a cyclic isomer. For 1,6-dienes, this reaction can be catalyzed by various transition metals, including palladium, rhodium, and platinum, to yield substituted cyclopentenes or other cyclic products. Unlike metathesis reactions, cycloisomerization involves the rearrangement of the diene without the loss of any atoms. The mechanism often involves hydrometalation, carbometalation, and β-hydride elimination steps.

Data Presentation: Cycloisomerization of 1,6-Dienes

The following table provides examples of palladium-catalyzed cycloisomerization of functionalized 1,6-dienes.

| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Diethyl diallylmalonate | [(phen)Pd(Me)(Cl)] / NaBArF | DCE | 25 | 2 | Diethyl 1,5-dimethylcyclopent-2-ene-1-carboxylate | 95 |

| N,N-Diallyltosylamide | [(phen)Pd(Me)(Cl)] / NaBArF | DCE | 25 | 2 | 1-Tosyl-3,4-dimethyl-3-pyrroline | 92 |

phen: 1,10-phenanthroline. DCE: 1,2-dichloroethane.

Experimental Protocol: Cycloisomerization of a Functionalized 1,6-Diene

This protocol describes the cycloisomerization of a functionalized 1,6-diene using a cationic palladium catalyst.

Materials:

-

Functionalized 1,6-diene (e.g., diethyl diallylmalonate)

-

[(phen)Pd(Me)(Cl)] (Palladium precatalyst)

-

NaBArF (Cocatalyst)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert gas atmosphere

Procedure:

-

In a glovebox, the palladium precatalyst (e.g., 0.02 mmol) and NaBArF (e.g., 0.022 mmol) are placed in a vial.

-

Anhydrous DCE (e.g., 2 mL) is added, and the mixture is stirred for 5 minutes to generate the active catalyst.

-

In a separate vial, the 1,6-diene substrate (e.g., 0.4 mmol) is dissolved in DCE (e.g., 1 mL).

-

The substrate solution is added to the catalyst solution.

-

The reaction mixture is stirred at room temperature for the specified time (e.g., 2 hours).

-

The reaction is monitored by GC-MS.

-